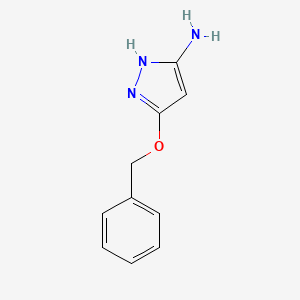
甲基5-氯-6-甲氧基烟酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-chloro-6-methoxynicotinate is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-chloro-6-methoxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-6-methoxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学中间体
甲基5-氯-6-甲氧基烟酸酯主要用作化学合成中有价值的构建块。它作为复杂有机化合物制备中的关键中间体。例如,它被用于合成融合的2-吡啶酮,这是一类具有广泛生物活性的化合物。这种合成包括一系列步骤,包括微波诱导的选择性甲氧基化和酯化,然后与对甲氧基苄胺反应,最后在流动反应氢化条件下去保护。该过程强调了反应产物的改进的选择性和纯度特性,突显了它在精确合成化学中的作用(Jeges et al., 2011)。
农药和药用化合物前体
该化合物还在通过氯代吡咯烷-2-酮的重排生成5-甲氧基-3-吡咯烯-2-酮的合成中起关键作用。这种反应对于生成应用于农药或药用化合物制备中的有用加合物至关重要,展示了它在化工行业各个领域的多功能性和重要性(Ghelfi et al., 2003)。
对有机电子的贡献
在材料科学领域,特别是在有机电子材料的合成中,甲基5-氯-6-甲氧基烟酸酯相关化合物被用于制备铝和锌配合物。这些配合物被研究其光谱、热性能、热机械性能和光学性能。这些配合物具有高热稳定性和改进的加工性能,以及显著的光致发光特性,使它们成为有机电子应用的合适候选者,突显了该化合物在推动材料科学方面的作用(Barberis & Mikroyannidis, 2006)。
环境研究
在环境研究中,甲基5-氯-6-甲氧基烟酸酯的衍生物被探讨其在生态系统中的相互作用和影响。例如,相关化合物甲基三氯生被进行电化学还原研究以了解其行为和潜在的环境影响。这些研究对于评估这类化合物在自然环境中的命运和转化至关重要,有助于环境风险评估和污染控制策略(Peverly et al., 2014)。
安全和危害
Methyl 5-chloro-6-methoxynicotinate is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
作用机制
Target of Action
Methyl 5-chloro-6-methoxynicotinate is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are the G protein-coupled receptors, specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2). These receptors play a crucial role in mediating the anti-lipolytic and vasodilatory effects of niacin .
Mode of Action
It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This leads to peripheral vasodilation, enhancing local blood flow at the site of application .
Biochemical Pathways
The compound’s action on the NIACR1 and NIACR2 receptors triggers a cascade of biochemical reactions. This includes the activation of the G protein-coupled receptor signaling pathway, leading to the inhibition of adenylate cyclase, a decrease in cyclic AMP levels, and ultimately, a reduction in lipolysis .
Pharmacokinetics
The metabolites are then excreted in the urine .
Result of Action
The result of Methyl 5-chloro-6-methoxynicotinate’s action is an increase in local blood flow due to vasodilation . This can lead to a warming sensation and potential therapeutic benefits, such as relief from muscle and joint pain .
Action Environment
The action, efficacy, and stability of Methyl 5-chloro-6-methoxynicotinate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure. It is typically stored under an inert atmosphere at room temperature . The compound’s efficacy can also be influenced by the pH and composition of the local environment at the site of application.
生化分析
Biochemical Properties
Methyl 5-chloro-6-methoxynicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of NAD+ (nicotinamide adenine dinucleotide). This interaction can affect the enzyme’s activity, potentially altering the levels of NAD+ in cells .
Cellular Effects
The effects of Methyl 5-chloro-6-methoxynicotinate on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, Methyl 5-chloro-6-methoxynicotinate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to changes in cellular processes, such as reduced metabolic activity or altered gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-chloro-6-methoxynicotinate can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that Methyl 5-chloro-6-methoxynicotinate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity. Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of Methyl 5-chloro-6-methoxynicotinate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Methyl 5-chloro-6-methoxynicotinate is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the biosynthesis of NAD+, leading to changes in NAD+ levels in cells. This can have downstream effects on cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, Methyl 5-chloro-6-methoxynicotinate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it has been observed to bind to specific transporters that facilitate its uptake into cells. This can affect the compound’s distribution within different cellular compartments and tissues .
Subcellular Localization
The subcellular localization of Methyl 5-chloro-6-methoxynicotinate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production. This localization is essential for the compound’s role in cellular metabolism and signaling .
属性
IUPAC Name |
methyl 5-chloro-6-methoxypyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHFMDFMGKDEDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572626 |
Source


|
| Record name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220656-93-9 |
Source


|
| Record name | Methyl 5-chloro-6-methoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B1339248.png)



![3-Ethyl-2-[5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)penta-1,3-dien-1-yl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B1339257.png)







